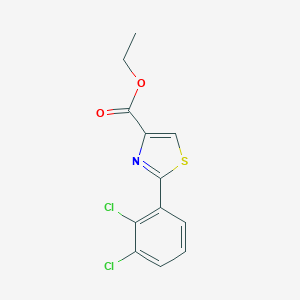

2-(2,3-二氯苯基)-1,3-噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

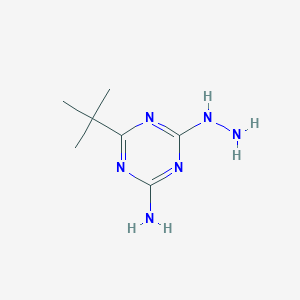

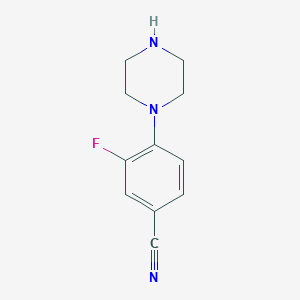

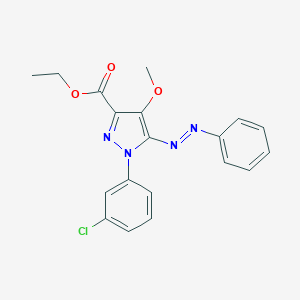

Thiazole derivatives are a significant class of heterocyclic compounds with a wide range of chemical and biological properties. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals. The synthesis and analysis of thiazole compounds, such as Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, involve multiple strategies to elucidate their structure and properties.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclocondensation reactions or the reaction of thioamides with chloroacetoacetate. For example, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, showing the versatility of synthesis techniques (Machado et al., 2011).

Molecular Structure Analysis

Molecular structure analysis, including crystallographic studies, plays a crucial role in understanding the configuration and conformation of thiazole derivatives. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized by single crystal X-ray diffraction studies, revealing intramolecular hydrogen bonds contributing to structural stability (Achutha et al., 2017).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions that modify their structure and properties. For instance, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate demonstrated specific hydrogen-bonded interactions, showcasing the reactivity and interaction capabilities of these molecules (Lynch & Mcclenaghan, 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application and handling of thiazole derivatives. These properties are typically assessed through experimental studies, including solubility tests, differential scanning calorimetry, and X-ray diffraction analysis.

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined through various spectroscopic and electrochemical methods. For example, the photochemical behavior of ethyl 2-arylthiazole-5-carboxylates was explored, revealing their potential as singlet-oxygen sensitizers, which is significant for understanding their chemical properties and potential applications (Amati et al., 2010).

科学研究应用

抗氧化能力测定

ABTS/PP 脱色测定法是测定化合物抗氧化能力的突出方法,包括 2-(2,3-二氯苯基)-1,3-噻唑-4-羧酸乙酯衍生物。这些测定法,特别是基于 ABTS•+ 自由基阳离子的测定法,对于评估化学品的抗氧化潜力至关重要。已经仔细研究了这些测定中抗氧化剂的反应途径,以了解它们与 ABTS•+ 的相互作用和偶联加合物的形成,这对于某些酚性质的抗氧化剂至关重要。这种理解有助于将 2-(2,3-二氯苯基)-1,3-噻唑-4-羧酸乙酯衍生物更广泛地应用于研究抗氧化机制和氧化产物的特异性,尽管由于偶联等特定反应,不同抗氧化剂之间的比较可能存在偏差 (Ilyasov 等人,2020 年).

有机氯化合物的环境影响

对与 2-(2,3-二氯苯基)-1,3-噻唑-4-羧酸乙酯具有结构相似性的有机氯化合物的环境影响的研究评估了氯酚在水生环境中污染的后果。这些研究表明,氯酚对哺乳动物和水生生物产生中度毒性,突出了了解相关化合物(包括 2-(2,3-二氯苯基)-1,3-噻唑-4-羧酸乙酯衍生物)的持久性、生物蓄积性和毒理学特征的必要性 (Krijgsheld & Gen, 1986).

药理学应用

对苯并稠合噻唑衍生物(包括 2-(2,3-二氯苯基)-1,3-噻唑-4-羧酸乙酯)的研究表明了潜在的药理学应用。这些衍生物已对其体外抗氧化和抗炎活性进行了评估,展示了它们在开发治疗剂中的相关性。此类研究强调了合成和测试苯并稠合噻唑衍生物的药理学特性(包括抗氧化和抗炎活性)的重要性 (Raut 等人,2020 年).

合成和化学性质

1,3-唑(包括噻唑)的 4-磷酸化衍生物的合成和转化已得到广泛综述。这些研究涵盖了此类化合物的化学和生物学性质,提供了对用于衍生物合成的方法及其在各个领域的潜在应用的见解。这项研究与了解合成效用和 2-(2,3-二氯苯基)-1,3-噻唑-4-羧酸乙酯衍生物在化学合成和生物活性评估中的广泛应用相关 (Abdurakhmanova 等人,2018 年).

安全和危害

作用机制

Target of Action

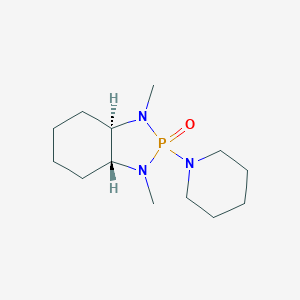

It is structurally similar to cariprazine , which is known to act as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors and as an antagonist at serotonin 5-HT 2A receptors .

Mode of Action

As a structural analog of Cariprazine, Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate may interact with its targets in a similar manner. Cariprazine acts primarily as a D3 and D2 receptor partial agonist, with a preference for the D3 receptor . It also acts as a partial agonist at the serotonin 5-HT 1A receptor and as an antagonist at 5-HT 2B and 5-HT 2A receptors .

Biochemical Pathways

Based on its structural similarity to cariprazine, it may influence dopaminergic and serotonergic pathways .

Pharmacokinetics

Cariprazine, a structurally similar compound, is known to have high bioavailability and is metabolized in the liver via cyp3a4 and to a lesser extent cyp2d6 .

Result of Action

Based on its structural similarity to cariprazine, it may have antipsychotic effects .

属性

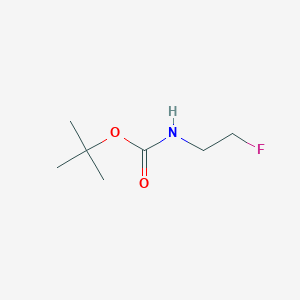

IUPAC Name |

ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)9-6-18-11(15-9)7-4-3-5-8(13)10(7)14/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFFVJGNGVCFIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372507 |

Source

|

| Record name | ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175276-86-5 |

Source

|

| Record name | Ethyl 2-(2,3-dichlorophenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)

![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)